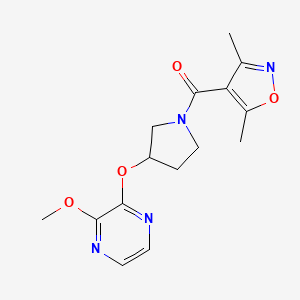
(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule. This compound, characterized by its complex structure and functional group diversity, finds its relevance in multiple scientific domains due to its potential biological activities and chemical properties.
作用机制
Target of Action
Similar compounds have been shown to interact withBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
It’s worth noting that similar compounds have been shown to form hydrogen bonds with their targets . For instance, the lactam moiety of phthalazinone, a compound structurally similar to the one , acts as both a hydrogen bond donor and acceptor, forming hydrogen bonds with BRD4 .
Biochemical Pathways
Given the potential interaction with brd4, it can be inferred that the compound may influence pathways related to gene transcription, cell cycle regulation, and apoptosis .
Result of Action
Given its potential interaction with brd4, it may influence gene transcription, cell cycle regulation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, beginning with the construction of the isoxazole and pyrazine rings. A plausible route may start with the synthesis of 3,5-Dimethylisoxazole through a cyclization reaction involving a suitable precursor. This intermediate could then be coupled with a pyrrolidine derivative, possibly involving a nucleophilic substitution or similar coupling reaction, to form the final product.
Industrial Production Methods
On an industrial scale, the production may involve optimization of reaction conditions to ensure high yield and purity, such as temperature control, choice of solvents, and purification techniques. The use of catalytic agents or phase transfer catalysts might be employed to enhance reaction efficiency.
化学反应分析
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound might react with oxidizing agents leading to the formation of oxidized derivatives.
Reduction: Reduction of specific functional groups within the compound can yield reduced forms with potential variations in activity.
Substitution: The presence of reactive groups in the molecule allows for substitution reactions, introducing new functional groups into the compound.
Common Reagents and Conditions
Common reagents involved in these reactions might include hydrogen peroxide or potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides or similar reagents for substitution reactions. Conditions like acidic or basic media, temperature, and solvent choice play crucial roles in these transformations.
Major Products Formed
Major products from these reactions include various derivatives that maintain the core structure but with modified functional groups, potentially altering their properties and activities.
科学研究应用
Chemistry
In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone serves as a valuable intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities and materials.
Biology and Medicine
The compound's potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its therapeutic potential, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, the compound can be utilized in the creation of specialty chemicals, agrochemicals, and materials science, where its unique chemical structure may impart desirable properties to the end products.
相似化合物的比较
When compared to similar compounds, (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups, which can result in distinct chemical behaviors and biological activities. Similar compounds might include other isoxazole or pyrazine derivatives with different substitutions, such as:
3-Methylisoxazole derivatives
2-Methoxypyrazine analogs
Pyrrolidine-based compounds with varying side chains
These compounds, while structurally related, may exhibit different reactivity and application profiles, highlighting the uniqueness of this compound in scientific research and industrial applications.
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9-12(10(2)23-18-9)15(20)19-7-4-11(8-19)22-14-13(21-3)16-5-6-17-14/h5-6,11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMHSNPJPFTDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
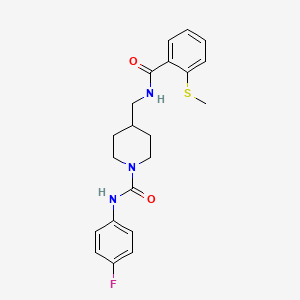
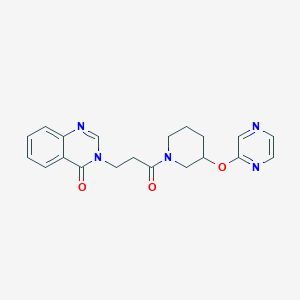
![Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate](/img/structure/B2898458.png)
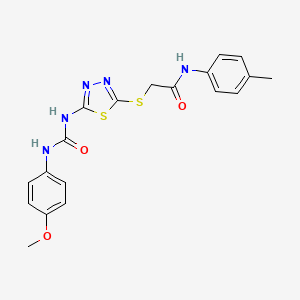
![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)
![1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2898468.png)

![3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2898470.png)
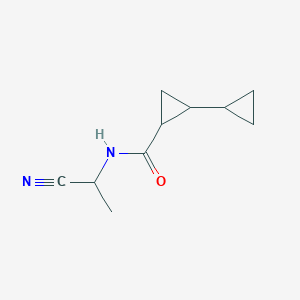
![N-benzyl-10-(4-chlorobenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2898472.png)
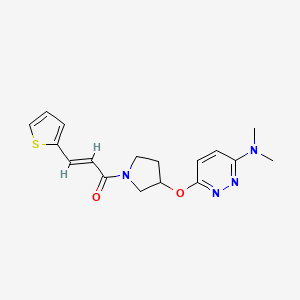
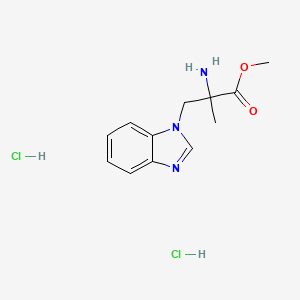
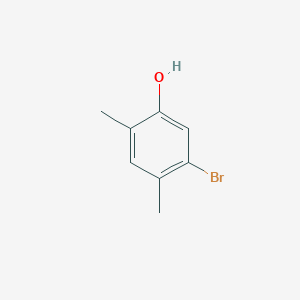
![N-(4-chlorophenyl)-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2898478.png)
